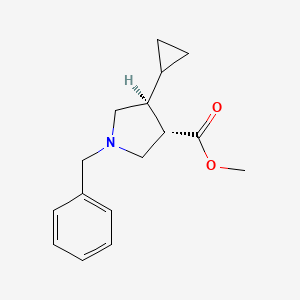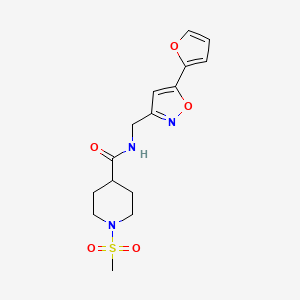
(4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in medicinal chemistry and drug discovery.
Scientific Research Applications
Metabolism and Pharmacokinetics
Drug Metabolism : Compounds structurally related to "(4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone" have been studied for their metabolism in humans. For instance, L-735,524, a potent HIV-1 protease inhibitor, shows significant metabolism, yielding various metabolites through processes like glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995). This suggests the compound may also undergo extensive metabolism, indicating its pharmacokinetic properties could be critical in designing drug formulations.
Disposition and Excretion : The disposition and excretion of BMS-690514, an inhibitor of multiple receptors, including human epidermal growth factor and vascular endothelial growth factor receptors, was studied in humans. The research showed that it was well absorbed and extensively metabolized, with excretion through both bile and urine (Christopher et al., 2010). Understanding the metabolism and excretion pathways of similar compounds can help predict how "(4-(Pyridin-4-yloxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone" might behave in biological systems.
Therapeutic Applications
Antagonism of Specific Receptors : Research into the occupancy of Nociceptin/Orphanin FQ Peptide Receptors by LY2940094, a potent and selective antagonist, provides insights into how structurally related compounds might be used to modulate receptor activity for therapeutic purposes (Raddad et al., 2016). This suggests potential applications in treating conditions such as obesity, eating disorders, and depression.
Learning and Memory : The effects of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning were studied, showing that these compounds can influence aversive learning processes (Gravius et al., 2005). This highlights the potential for related compounds to be used in exploring and treating cognitive disorders or conditions related to learning and memory.
properties
IUPAC Name |
oxolan-3-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-5-10-19-11-12)17-8-3-14(4-9-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKDMGWGYTPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)
![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)





![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)


![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)